molecular formula C6H12ClNO B14011630 6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride

6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B14011630
M. Wt: 149.62 g/mol
InChI Key: BHTNMZMOBHNZMQ-UHFFFAOYSA-N
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Description

6-Methoxy-3-azabicyclo[310]hexane hydrochloride is a heterocyclic compound containing nitrogen It is a derivative of 3-azabicyclo[310]hexane, which is known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or palladium (Pd). The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran (THF) and bases such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Often carried out in anhydrous solvents under inert atmosphere.

    Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

6-methoxy-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-8-6-4-2-7-3-5(4)6;/h4-7H,2-3H2,1H3;1H

InChI Key

BHTNMZMOBHNZMQ-UHFFFAOYSA-N

Canonical SMILES

COC1C2C1CNC2.Cl

Origin of Product

United States

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